molecular formula C4H10N2O4S B1203717 (2s)-2-Amino-4-sulfamoylbutanoic acid CAS No. 83199-31-9

(2s)-2-Amino-4-sulfamoylbutanoic acid

Cat. No.: B1203717
CAS No.: 83199-31-9
M. Wt: 182.2 g/mol
InChI Key: DBJCKYLNABMIDC-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2s)-2-Amino-4-sulfamoylbutanoic acid is a chemical compound with the molecular formula C4H9NO4S. It is also known as 4-Sulfamoyl-butyric acid. This compound is characterized by the presence of an amino group, a carboxyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2s)-2-Amino-4-sulfamoylbutanoic acid can be synthesized from 4-Sulfamoyl-butyric acid methyl ester. The synthesis involves the hydrolysis of the ester group to form the carboxylic acid. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis of 4-Sulfamoyl-butyric acid methyl ester. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-4-sulfamoylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols from the carboxyl group.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(2s)-2-Amino-4-sulfamoylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in solid-phase synthesis for tethering carboxylic acids to support materials.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-4-sulfamoylbutanoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the carboxyl group can participate in ionic interactions, and the sulfonamide group can engage in nucleophilic substitution reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoyl-butyric acid: Similar structure but lacks the amino group.

    3-Carboxypropanesulfonamide: Similar structure but lacks the amino group.

    Sulfanilamide: Contains a sulfonamide group but differs in the rest of the structure.

Uniqueness

(2s)-2-Amino-4-sulfamoylbutanoic acid is unique due to the presence of all three functional groups (amino, carboxyl, and sulfonamide) in a single molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

83199-31-9

Molecular Formula

C4H10N2O4S

Molecular Weight

182.2 g/mol

IUPAC Name

(2S)-2-amino-4-sulfamoylbutanoic acid

InChI

InChI=1S/C4H10N2O4S/c5-3(4(7)8)1-2-11(6,9)10/h3H,1-2,5H2,(H,7,8)(H2,6,9,10)/t3-/m0/s1

InChI Key

DBJCKYLNABMIDC-VKHMYHEASA-N

Isomeric SMILES

C(CS(=O)(=O)N)[C@@H](C(=O)O)N

SMILES

C(CS(=O)(=O)N)C(C(=O)O)N

Canonical SMILES

C(CS(=O)(=O)N)C(C(=O)O)N

Pictograms

Irritant

Synonyms

3-ACPS
3-amino-3-carboxypropanesulfonamide
homocysteine sulfonamide

Origin of Product

United States

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